molecular formula C7H15NO2 B13588790 3-(Isopropoxymethyl)azetidin-3-ol

3-(Isopropoxymethyl)azetidin-3-ol

Cat. No.: B13588790
M. Wt: 145.20 g/mol
InChI Key: UOQGIIAWLHSNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropoxymethyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)azetidin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of azetidine-3-ol.

    Protection: The hydroxyl group of azetidine-3-ol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

    Alkylation: The protected azetidine-3-ol undergoes alkylation with isopropyl bromide in the presence of a base like sodium hydride (NaH) to introduce the isopropoxymethyl group.

    Deprotection: The protecting group is then removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles like halides or amines replace the isopropoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, amines.

Scientific Research Applications

3-(Isopropoxymethyl)azetidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Isopropoxymethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring structure allows it to undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    Azetidin-3-ol: A simpler analog without the isopropoxymethyl group.

    3-(Methoxymethyl)azetidin-3-ol: Similar structure with a methoxymethyl group instead of isopropoxymethyl.

    3-(Ethoxymethyl)azetidin-3-ol: Contains an ethoxymethyl group.

Uniqueness: 3-(Isopropoxymethyl)azetidin-3-ol is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)azetidin-3-ol

InChI

InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3

InChI Key

UOQGIIAWLHSNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.